5-(Furan-2-yl)-2-{[(2-hydroxyethyl)amino]methylidene}cyclohexane-1,3-dione
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Overview
Description
5-(Furan-2-yl)-2-{[(2-hydroxyethyl)amino]methylidene}cyclohexane-1,3-dione is a synthetic organic compound that features a furan ring, a cyclohexane ring, and a hydroxyethylamino group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Furan-2-yl)-2-{[(2-hydroxyethyl)amino]methylidene}cyclohexane-1,3-dione typically involves multi-step organic reactions. A common approach might include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors.
Attachment of the furan ring to the cyclohexane ring: This step may involve a Friedel-Crafts acylation reaction.
Introduction of the hydroxyethylamino group: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the hydroxyethyl group.
Reduction: Reduction reactions could target the carbonyl groups in the cyclohexane ring.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furan-2-carboxylic acid derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it might be studied for its potential as an enzyme inhibitor or receptor ligand.
Medicine
Potential medicinal applications could include its use as an anti-inflammatory, antimicrobial, or anticancer agent, depending on its biological activity.
Industry
In industry, the compound could be used in the synthesis of more complex molecules or as a precursor in the manufacture of specialty chemicals.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. Molecular targets could include enzymes, receptors, or ion channels, and pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-(Furan-2-yl)-2-methylcyclohexane-1,3-dione
- 5-(Furan-2-yl)-2-{[(2-aminoethyl)amino]methylidene}cyclohexane-1,3-dione
Uniqueness
The presence of the hydroxyethylamino group in 5-(Furan-2-yl)-2-{[(2-hydroxyethyl)amino]methylidene}cyclohexane-1,3-dione may confer unique properties, such as increased solubility or specific interactions with biological targets, compared to similar compounds.
Properties
IUPAC Name |
5-(furan-2-yl)-3-hydroxy-2-(2-hydroxyethyliminomethyl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4/c15-4-3-14-8-10-11(16)6-9(7-12(10)17)13-2-1-5-18-13/h1-2,5,8-9,15-16H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWLJQUOGWACOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NCCO)C2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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